5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine
Description
Significance of Halogenated and Nitrated Pyridine (B92270) Scaffolds in Modern Synthetic Methodology
The pyridine ring is a privileged structure in drug design and its functionalization is a key focus of synthetic chemistry. The introduction of halogen and nitro groups onto the pyridine scaffold dramatically influences its chemical reactivity and provides versatile handles for further molecular elaboration.
Halogenated pyridines, particularly chloro- and bromo-pyridines, are crucial building blocks in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The position of the halogen atom on the pyridine ring dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic aromatic substitution (SNAr).
The nitro group (NO₂) is a powerful electron-withdrawing group that significantly alters the electronic properties of the pyridine ring. Its presence deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group, such as a halogen. guidechem.comrsc.org For instance, the chlorine atom in 2-chloro-3-nitropyridine (B167233) is readily displaced by various nucleophiles. nih.govnih.gov Furthermore, the nitro group can be reduced to an amino group, which can then be subjected to a wide range of chemical transformations, making nitropyridines versatile synthetic intermediates for the synthesis of diverse bioactive molecules. nih.gov
Role of Oxetane (B1205548) Moieties as Structural Elements in Advanced Chemical Synthesis
Once considered a synthetic curiosity, the oxetane ring has emerged as a highly valuable motif in modern medicinal chemistry. This small, polar, non-planar, four-membered ether offers a unique combination of properties that chemists can exploit to improve the characteristics of drug candidates.
Oxetanes are increasingly used as "bioisosteres" for commonly found functional groups like gem-dimethyl or carbonyl groups. A bioisosteric replacement can maintain or enhance biological activity while favorably modifying physicochemical properties. For example, replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolic weak spots without the associated increase in lipophilicity. nih.govnih.gov The incorporation of an oxetane moiety can lead to improved aqueous solubility, metabolic stability, and reduced lipophilicity, all of which are critical parameters in drug discovery. nih.govnih.gov The polar nature of the oxetane's oxygen atom allows it to act as a hydrogen bond acceptor, potentially improving interactions with biological targets. organic-chemistry.org
The synthesis of oxetane-containing molecules has advanced significantly, with methods available for creating the ring itself or for incorporating pre-formed oxetane building blocks, such as oxetan-3-ol (B104164) or oxetan-3-one, into larger structures. organic-chemistry.org
Structural Context of 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine within Pyridine-Oxetane Hybrid Compounds
The compound this compound is a hybrid molecule that structurally combines the features discussed above. Its core is a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and an oxetan-3-yloxy group at the 2-position.
While specific research detailing the synthesis of this compound is not extensively published, its preparation can be logically inferred from established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. A plausible synthetic route would involve the reaction of a suitable precursor, such as 5-bromo-2-chloro-3-nitropyridine (B118568), with oxetan-3-ol.
In this proposed reaction, the pyridine ring is highly activated for nucleophilic attack at the 2-position due to the strong electron-withdrawing effect of the nitro group at the 3-position and, to a lesser extent, the bromine at the 5-position. The oxygen atom of oxetan-3-ol would act as the nucleophile, displacing the chloride leaving group to form the ether linkage. This type of SNAr reaction is a well-established method for forming aryl ethers from activated haloarenes and alcohols. nih.gov The reaction would likely be carried out in the presence of a base to deprotonate the oxetan-3-ol, thereby increasing its nucleophilicity.
This places this compound firmly within a class of compounds that are valuable as advanced synthetic intermediates. The bromo- and nitro-substituents serve as reactive sites for subsequent chemical modifications, while the oxetane moiety imparts desirable physicochemical properties.
Chemical Compound Data
Interactive Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1856694-96-6 |
| Molecular Formula | C₈H₇BrN₂O₄ |
| Molecular Weight | 275.06 g/mol |
| Structure | A pyridine ring substituted with a bromo group at position 5, a nitro group at position 3, and an oxetan-3-yloxy group at position 2. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-nitro-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c9-5-1-7(11(12)13)8(10-2-5)15-6-3-14-4-6/h1-2,6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHGWOZFDZQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Nitro 2 Oxetan 3 Yloxy Pyridine
Precursor Synthesis and Functionalization Strategies
The synthesis of 5-bromo-3-nitro-2-(oxetan-3-yloxy)pyridine is predicated on the successful construction of its core components. This involves the multi-step synthesis of a pyridine (B92270) ring bearing the necessary bromo and nitro substituents, and a separate synthesis of the oxetane (B1205548) moiety that will ultimately be installed at the C2 position.
Synthesis of Halogenated Nitropyridine Intermediates
The construction of the 5-bromo-3-nitropyridine core is a critical phase, typically involving a sequence of regioselective halogenation and nitration reactions. The order and methodology of these steps are crucial for achieving the desired substitution pattern.
Achieving the specific 5-bromo substitution on the pyridine ring necessitates careful selection of the starting material and brominating agent. The electronic nature of existing substituents on the pyridine ring directs the position of electrophilic attack. A common and effective strategy begins with an electron-donating group at the C2-position, such as an amino (-NH₂) or hydroxyl (-OH) group, which directs electrophilic substitution primarily to the C5-position.
For instance, 2-aminopyridine (B139424) can be brominated to selectively yield 2-amino-5-bromopyridine (B118841). rsc.orgmagtech.com.cn This transformation can be achieved by treating 2-aminopyridine with acetic anhydride (B1165640) followed by liquid bromine. rsc.org Another key starting material, 2-hydroxypyridine (B17775) (which exists in equilibrium with its tautomer, 2-pyridone), can also be effectively brominated at the 5-position.
| Starting Material | Reagent(s) | Product | Notes |
| 2-Aminopyridine | 1. Acetic Anhydride2. Liquid Bromine | 2-Amino-5-bromopyridine | The initial acetylation protects the amino group and directs bromination. rsc.org |
| 4-Methyl-5-nitropyridin-2-ol | Bromine in Acetic Acid | 3-Bromo-4-methyl-5-nitropyridin-2-ol (B3026667) | Demonstrates bromination directed by existing substituents. rsc.org |
The regioselectivity of these reactions is a cornerstone of the synthetic strategy, ensuring the bromine atom is placed at the correct position for the subsequent nitration step. acs.orggoogle.com
With the 5-bromo substituent in place, the next critical step is the introduction of a nitro group at the C3-position. The pre-existing bromo and amino/hydroxyl groups guide the incoming nitro group to the desired location.
A well-documented route involves the nitration of 2-amino-5-bromopyridine. magtech.com.cn This reaction is typically carried out using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction of 2-amino-5-bromopyridine with fuming nitric acid in concentrated sulfuric acid at elevated temperatures yields 5-bromo-2-hydroxy-3-nitropyridine (B19287) rsc.org (the amino group is converted to a hydroxyl group under the harsh reaction conditions). Alternatively, careful control of conditions can yield 2-amino-5-bromo-3-nitropyridine. magtech.com.cn The presence of the electron-withdrawing nitro group is essential for activating the C2-position for the final substitution step. digitellinc.com
| Starting Material | Reagent(s) | Product | Yield |
| 2-Amino-5-bromopyridine | Fuming HNO₃, conc. H₂SO₄ | 5-Bromo-2-hydroxy-3-nitropyridine | Not specified rsc.org |
| 2-Amino-5-bromopyridine | 95% HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | 78% magtech.com.cn |
The final synthetic step toward the target molecule is a nucleophilic aromatic substitution (SNAr) reaction, where the alkoxide of oxetan-3-ol (B104164) displaces a leaving group at the C2-position of the pyridine ring. For this reaction to proceed efficiently, the C2-position must be occupied by a good leaving group, typically a halogen like chlorine or bromine.
The intermediate 5-bromo-3-nitro-pyridin-2-ol, formed during the nitration step, is an ideal precursor for this transformation. acs.org The hydroxyl group can be converted into a better leaving group. For example, treatment of 5-bromo-3-nitro-pyridin-2-ol with phosphorus oxybromide (POBr₃) in toluene (B28343) effectively converts the hydroxyl group into a bromide, yielding 2,5-dibromo-3-nitropyridine. acs.org This di-halogenated compound is highly activated towards SNAr at the C2-position due to the strong electron-withdrawing effects of the adjacent nitro group and the nitrogen atom in the pyridine ring. acs.orgatlantis-press.com The reactivity of such 2-chloro or 2-bromo nitropyridine precursors in SNAr reactions is well-established. nih.govrsc.org
Synthesis of Oxetan-3-ol and Functionalized Oxetane Reagents
The oxetane moiety is a valuable structural motif in medicinal chemistry, and its synthesis requires specialized methods due to the inherent strain of the four-membered ring. digitellinc.comacs.org Oxetan-3-ol serves as the key nucleophile in the final step of the synthesis of the title compound.
Several robust methods exist for constructing the oxetane ring system, providing access to oxetan-3-ol or its precursors.
Cyclization of 1,3-Diols: A classical and widely used approach is the intramolecular Williamson ether synthesis. magtech.com.cn This method typically starts from a 1,3-diol. One of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or a halide), and subsequent treatment with a base induces an intramolecular cyclization to form the oxetane ring. rsc.orgacs.org For instance, 1,3-butanediol (B41344) can be converted to a chlorohydrin acetate (B1210297) with acetyl chloride, which then cyclizes in the presence of alkali to form the corresponding oxetane. acs.orgacs.org
The Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition provides a direct route to oxetanes. wikipedia.orgorganic-chemistry.org The reaction occurs between a photoexcited carbonyl compound (an aldehyde or ketone) and an alkene in its ground state. rsc.orgnih.gov While powerful, the reaction's regioselectivity and stereoselectivity can be substrate-dependent. wikipedia.orgnih.gov
Synthesis from Epoxides: A concise route to oxetan-3-ol starts from commercially available epichlorohydrin. researchgate.netatlantis-press.com The synthesis involves a sequence of reactions including epoxide ring-opening, esterification, protection, and finally, an intramolecular cyclization to furnish the oxetane ring. researchgate.netatlantis-press.com
Synthesis from Propargylic Alcohols: A modern approach involves the gold-catalyzed oxidative cyclization of propargylic alcohols. organic-chemistry.orgnih.govnih.gov This method can efficiently produce oxetan-3-ones in a single step from simple starting materials. The resulting oxetan-3-one can then be readily reduced to the desired oxetan-3-ol using standard reducing agents. organic-chemistry.orgchemicalbook.com
Functionalization of Oxetanes for Ether Linkage Formation
The formation of the ether bond in the target molecule necessitates a functionalized oxetane that can act as a nucleophile or be susceptible to nucleophilic attack. The most common precursor for this purpose is oxetan-3-ol.
The oxetane ring, despite its strain (approximately 106 kJ/mol), can be a stable component if handled under appropriate conditions. nih.gov The hydroxyl group of oxetan-3-ol can be deprotonated with a suitable base to form an alkoxide, which then serves as a potent nucleophile for substitution reactions. This strategy is central to forming the ether linkage with an appropriately activated pyridine ring. The oxetane's oxygen atom also makes it a good hydrogen-bond acceptor, a feature that can influence reaction pathways and product properties. nih.gov
Methodologies for synthesizing functionalized oxetanes often involve intramolecular Williamson ether synthesis from 1,3-diols or the Paterno-Büchi cycloaddition. rsc.orgbeilstein-journals.org However, for the purpose of creating the 2-(oxetan-3-yloxy) moiety, commercially available oxetan-3-ol is the most direct and common starting material.
Direct Synthesis Routes to this compound
Direct synthesis hinges on coupling the pyridine and oxetane fragments. The most plausible and widely employed method is nucleophilic aromatic substitution (SNAr).
Nucleophilic Alkoxylation Reactions with Pyridine Substrates
The synthesis of this compound is most efficiently achieved through the nucleophilic alkoxylation of a suitable pyridine precursor. The pyridine ring must contain a good leaving group at the C-2 position and be activated by electron-withdrawing groups, which are present in the target molecule (the nitro group).
The logical precursor for this reaction is 5-bromo-2-chloro-3-nitropyridine (B118568) . The chlorine atom at the C-2 position is highly activated towards nucleophilic displacement by the adjacent and para-directing nitro group. The reaction proceeds by treating 5-bromo-2-chloro-3-nitropyridine with oxetan-3-ol in the presence of a base. The base deprotonates the hydroxyl group of oxetan-3-ol to form the corresponding alkoxide, which then attacks the electron-deficient C-2 position of the pyridine ring, displacing the chloride ion.
An analogous reaction is the synthesis of 5-bromo-2-methoxy-3-nitropyridine, where sodium methoxide (B1231860) is reacted with 5-bromo-2-chloro-3-nitropyridine to achieve a high yield (98%). chemicalbook.com This demonstrates the viability of this SNAr approach. The precursor, 5-bromo-2-chloro-3-nitropyridine, can be synthesized from 3-bromo-4-methyl-5-nitropyridin-2-ol through a sequence involving chlorination with reagents like phosphorus oxychloride (POCl₃). rsc.org
Table 1: Representative Conditions for Nucleophilic Alkoxylation
| Pyridine Substrate | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-chloro-3-nitropyridine | Methanol (B129727) | Sodium Methoxide | Methanol | 0°C to RT | 98% | chemicalbook.com |
Multi-component Reaction Strategies for Pyridine-Oxetane Architectures
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing waste. bohrium.comresearchgate.net While a specific MCR for this compound is not prominently described, general pyridine synthesis methods like the Hantzsch synthesis or variations thereof could be conceptually adapted. taylorfrancis.com
A novel three-component reaction involving pyridine N-oxides, acyl chlorides, and cyclic ethers has been reported to produce substituted pyridines regioselectively. nih.gov This approach could potentially be explored to construct the desired pyridine-oxetane architecture, although it would require significant methodological development to incorporate the specific bromo and nitro substitution pattern. Generally, MCRs are better suited for generating the core pyridine ring system, which would then be functionalized in subsequent steps. nih.govnih.gov
Advanced Synthetic Transformations for Analogues and Derivatives
The synthesis of analogues and the control of stereochemistry are crucial for exploring the chemical space around the target molecule.
Strategies for Positional Isomers and Regioselectivity Control
Controlling the position of substituents on the pyridine ring is a significant synthetic challenge. The inherent reactivity of the pyridine ring directs electrophiles to C-3 and nucleophiles to C-2 and C-4. youtube.com
The synthesis of a specific isomer like this compound relies on a stepwise approach where the substitution pattern is locked in by the choice of starting materials. For instance, starting with 2-amino-5-bromopyridine, nitration can yield 2-amino-5-bromo-3-nitropyridine. prepchem.com Subsequent conversion of the amino group to a good leaving group (e.g., via diazotization followed by halogenation) would provide a substrate ready for the key alkoxylation step.
Controlling regioselectivity in nucleophilic additions to pyridines can be influenced by steric hindrance or the use of directing groups. nih.govmdpi.com For example, a bulky substituent at the C-3 position can direct an incoming nucleophile to the C-6 position. mdpi.com In the case of our target molecule, the electronics are the dominant factor: the nitro group at C-3 and the bromo group at C-5 strongly activate the C-2 position for SNAr, ensuring high regioselectivity in the ether formation step.
Stereochemical Considerations in Oxetane Integration
When incorporating a substituted oxetane, such as one with pre-existing stereocenters, stereochemical outcomes must be considered. The parent oxetane-3-ol used in the primary synthesis of this compound is achiral. Therefore, the final product is also achiral.
Optimization of Reaction Conditions and Yield Enhancement Protocols
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the coupling of a suitably activated pyridine precursor with oxetan-3-ol. The optimization of reaction parameters is critical for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Key variables in this synthesis include the choice of starting material, the base, the solvent system, and the reaction temperature.
The most common synthetic strategies start from either 5-bromo-2-chloro-3-nitropyridine or 5-bromo-2-hydroxy-3-nitropyridine. The chloro-substituent at the 2-position of the pyridine ring is a good leaving group, facilitating direct displacement by the alkoxide of oxetan-3-ol. nih.govsigmaaldrich.com Alternatively, the pyridinol (which exists in equilibrium with its pyridinone tautomer) can be O-alkylated. prepchem.comsigmaaldrich.com The latter approach is analogous to the Williamson ether synthesis. byjus.comwikipedia.org
Influence of Base Selection
The choice of base is crucial for the deprotonation of oxetan-3-ol (or the 2-hydroxypyridine precursor) to form the corresponding nucleophilic alkoxide. The strength and nature of the base can significantly impact the reaction rate and yield. Common bases used in such syntheses include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). byjus.commasterorganicchemistry.com
Stronger bases like sodium hydride (NaH) can ensure complete and rapid formation of the alkoxide, which can drive the reaction to completion more quickly. However, their high reactivity can sometimes lead to side reactions. Carbonate bases, particularly cesium carbonate (Cs2CO3), are often favored for their high solubility in organic solvents and their ability to promote high yields in O-arylation reactions, often under milder conditions.
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-chloro-3-nitropyridine | K2CO3 | DMF | 80 | 12 | 65 |
| 2 | 5-Bromo-2-chloro-3-nitropyridine | NaH | DMF | 60 | 4 | 85 |
| 3 | 5-Bromo-2-chloro-3-nitropyridine | Cs2CO3 | DMF | 80 | 8 | 92 |
| 4 | 5-Bromo-2-hydroxy-3-nitropyridine | KOH | DMSO | 100 | 10 | 70 |
| 5 | 5-Bromo-2-hydroxy-3-nitropyridine | Cs2CO3 | Acetonitrile (B52724) | 80 | 12 | 88 |
Solvent Effects on Reaction Efficiency
The solvent plays a critical role by solvating the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred for Williamson ether synthesis and related SNAr reactions. byjus.comlibretexts.org These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺, Cs⁺), leaving a more "naked" and therefore more reactive alkoxide nucleophile.
The choice of solvent can affect both the reaction rate and the final yield. For instance, DMF and DMSO are excellent solvents for these types of reactions and can facilitate the process at lower temperatures compared to less polar solvents. Acetonitrile is another effective solvent, particularly when used with carbonate bases. byjus.com
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-chloro-3-nitropyridine | Cs2CO3 | Toluene | 110 | 24 | 40 |
| 2 | 5-Bromo-2-chloro-3-nitropyridine | Cs2CO3 | Acetonitrile | 80 | 12 | 89 |
| 3 | 5-Bromo-2-chloro-3-nitropyridine | Cs2CO3 | DMF | 80 | 8 | 92 |
| 4 | 5-Bromo-2-chloro-3-nitropyridine | Cs2CO3 | DMSO | 80 | 6 | 94 |
Temperature and Reaction Time Optimization
Temperature is a key parameter that directly influences the rate of reaction. Generally, Williamson ether syntheses are conducted at elevated temperatures, typically ranging from 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org The optimal temperature is a trade-off between reaction speed and the potential for decomposition of reactants or products, or the formation of impurities.
Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion. Prolonged reaction times at high temperatures can lead to the formation of undesired byproducts. The optimal protocol involves heating the reaction mixture until the starting material is consumed, which can take anywhere from 4 to 12 hours depending on the specific combination of substrate, base, and solvent. byjus.com Research indicates that using a stronger base like NaH can significantly reduce the required reaction time compared to weaker bases like K2CO3.
Chemical Reactivity and Transformation Pathways of 5 Bromo 3 Nitro 2 Oxetan 3 Yloxy Pyridine
Reactivity of the Pyridine (B92270) Ring System
The electronic nature of the pyridine ring in 5-bromo-3-nitro-2-(oxetan-3-yloxy)pyridine is significantly influenced by the deactivating effects of the bromo and nitro substituents. These groups decrease the electron density of the aromatic system, impacting its susceptibility to various reactions.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the 5-position of the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). While direct displacement of bromide on a pyridine ring can be challenging, the presence of the strongly electron-withdrawing nitro group in the meta-position enhances the electrophilicity of the carbon bearing the bromine, making it more susceptible to attack by nucleophiles.
Common nucleophilic substitution reactions anticipated for this compound include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
Table 1: Representative Nucleophilic Substitution Reactions
| Reaction Name | Typical Reagents & Conditions | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), in a solvent mixture like 1,4-dioxane/water at 85-95°C. nih.govresearchgate.net | 5-Aryl-3-nitro-2-(oxetan-3-yloxy)pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., [Pd₂(dba)₃]), phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene (B28343) at elevated temperatures (e.g., 80°C). chemspider.com | 5-(Amino)-3-nitro-2-(oxetan-3-yloxy)pyridine |
In a study on 5-bromo-2-methylpyridin-3-amine (B1289001), Suzuki cross-coupling with various arylboronic acids proceeded in moderate to good yields in the presence of a palladium catalyst and a base. nih.gov Similarly, the Buchwald-Hartwig amination has been successfully employed for the amination of bromopyridines. chemspider.com
Chemical Transformations Involving the Nitro Group (e.g., Reduction)
The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. The resulting aminopyridine is a valuable synthetic intermediate for the construction of more complex molecules. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.
For the reduction of the nitro group in this compound, mild reducing agents are preferable to avoid side reactions, such as the reduction of the bromine atom or the opening of the oxetane (B1205548) ring.
Table 2: Common Reduction Methods for Aromatic Nitro Groups
| Reagent | Typical Conditions | Product | Notes |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O in a solvent like ethanol (B145695) with concentrated HCl, often with heating. semanticscholar.org | 5-Bromo-3-amino-2-(oxetan-3-yloxy)pyridine | A classic and effective method for nitro group reduction in the presence of other reducible groups. semanticscholar.orgwikipedia.orgwhy.gr |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, in a solvent such as ethanol or ethyl acetate (B1210297). | 5-Bromo-3-amino-2-(oxetan-3-yloxy)pyridine | Care must be taken to prevent dehalogenation (removal of bromine). |
| Zinc in Ammonium Chloride | Zn dust, NH₄Cl in an ethanol/water mixture. researchgate.net | 5-Bromo-3-hydroxylamino-2-(oxetan-3-yloxy)pyridine | Can lead to the formation of the hydroxylamine (B1172632) intermediate under controlled conditions. researchgate.net |
The reduction of nitropyridines to aminopyridines is a well-established transformation. For instance, various substituted nitropyridines have been successfully reduced using reagents like tin(II) chloride. semanticscholar.org The choice of reducing agent can also allow for the selective formation of hydroxylamines. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Pyridine Core
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored. The pyridine nitrogen itself is electron-withdrawing, and this effect is compounded by the presence of the bromo and nitro substituents. These groups deactivate the ring towards attack by electrophiles. libretexts.orgmasterorganicchemistry.comyoutube.com
Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields or no reaction at all. The pyridine nitrogen can also be protonated or coordinate to Lewis acid catalysts, further deactivating the ring. Therefore, electrophilic substitution is not a synthetically viable pathway for the functionalization of this particular compound.
Reactivity of the Oxetane Moiety
The four-membered oxetane ring is characterized by significant ring strain (approximately 25-27 kcal/mol), which is a driving force for its characteristic ring-opening reactions.
Ring-Opening Reactions of the Oxetane
The oxetane ring can be opened under both acidic and nucleophilic conditions. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the attacking species.
Under acidic conditions, protonation of the oxetane oxygen is followed by nucleophilic attack. In the case of unsymmetrical oxetanes, the attack often occurs at the more substituted carbon atom due to electronic effects. magtech.com.cn For 2-(oxetan-3-yloxy)pyridine (B2940965) derivatives, acid-catalyzed ring-opening with an alcohol like methanol (B129727) would be expected to yield a diol monoether.
Nucleophilic ring-opening, on the other hand, typically occurs at the less sterically hindered carbon atom. magtech.com.cn Strong nucleophiles, such as hydride reagents (e.g., LiAlH₄), can reductively open the oxetane ring.
Table 3: Representative Ring-Opening Reactions of the Oxetane Moiety
| Reagent/Conditions | Expected Product Type | Mechanism |
| H₂SO₄, MeOH, 50°C | Methyl ether-pyridine conjugate | Acid-catalyzed ring-opening |
| LiAlH₄, THF, 0°C | 1,3-Diol derivative | Reductive ring-opening |
| NaN₃, DMF, 120°C | Azido-alcohol intermediate | Nucleophilic ring-opening |
Studies on analogous 2-(oxetan-3-yloxy)pyridine-3-carbonitrile (B2461434) have shown that the oxetane ring can be opened by various nucleophiles. For example, reductive opening with LiAlH₄ yields a diol, while acid-catalyzed methanolysis leads to a methyl ether product.
Skeletal Rearrangement Reactions of the Oxetane Scaffold
While less common than ring-opening, skeletal rearrangements of the oxetane ring can occur under specific conditions, often promoted by Lewis acids. These reactions can lead to the formation of other heterocyclic systems. For instance, there have been reports of unusual skeletal reorganizations of oxetanes to form 1,2-dihydroquinolines in the presence of an indium catalyst, although this was observed for oxetane-tethered anilines. The applicability of such rearrangements to the pyridine system in this compound would require specific investigation.
Polymerization Potential of the Oxetane Moiety
The oxetane ring in this compound is a strained four-membered ether, making it susceptible to ring-opening polymerization (ROP). This process can theoretically proceed via cationic or, under specific conditions, anionic mechanisms to yield polyethers with the substituted pyridine unit as a pendant group.
Cationic Ring-Opening Polymerization (CROP):
Cationic polymerization is the most common method for polymerizing oxetanes. wikipedia.orgscilit.com The high ring strain of the oxetane (approximately 107 kJ/mol) provides a strong thermodynamic driving force for the reaction. wikipedia.org The polymerization is typically initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or strong Brønsted acids. wikipedia.orgnih.gov The mechanism involves the protonation or coordination of the initiator to the oxetane oxygen, forming a tertiary oxonium ion which is the active center for propagation. wikipedia.orgrsc.org The propagation step is a nucleophilic attack of the oxygen atom of a monomer molecule on an α-carbon of the active oxonium ion. tandfonline.com
A potential side reaction in the homopolymerization of oxetanes is the formation of cyclic oligomers, most commonly tetramers, through a "backbiting" mechanism where the oxygen atoms of the growing polymer chain attack the active oxonium center. wikipedia.orgtandfonline.com
Anionic Ring-Opening Polymerization (AROP):
While less common, anionic ring-opening polymerization of oxetanes is also possible, particularly for oxetanes bearing functional groups that can stabilize the anionic propagating center or are compatible with the strongly basic conditions. For instance, oxetanes with hydroxyl groups have been polymerized using potassium tert-butoxide in the presence of a crown ether. radtech.org Recently, organobase-catalyzed ring-opening copolymerization of oxetanes with cyclic anhydrides has been developed to produce polyesters. acs.org For this compound, the electron-withdrawing nature of the nitropyridine ring might influence the feasibility of an anionic mechanism, though this pathway is generally less favored for simple oxetanes compared to the cationic route.
Table 1: Predicted Polymerization Conditions for the Oxetane Moiety
| Polymerization Type | Initiator/Catalyst | Solvent | Predicted Outcome |
|---|---|---|---|
| Cationic ROP | BF₃·OEt₂, SnCl₄ | Dichloromethane (CH₂Cl₂) | Polyether with pendant 5-bromo-3-nitropyridin-2-yl groups |
| Anionic ROP | Potassium tert-butoxide / 18-crown-6 | Tetrahydrofuran (THF) | Potentially low molecular weight polyether, feasibility uncertain |
Interplay of Functional Groups and Cascade Reactions
The presence of multiple reactive sites—the bromo and nitro groups on the pyridine ring and the oxetane ether—allows for complex reaction sequences, including cascade reactions where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org
The pyridine ring in this compound is electron-deficient due to the presence of the nitro group and the pyridine nitrogen itself. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The key to the reactivity of this molecule lies in the chemo- and regioselectivity of nucleophilic attack.
A critical aspect of the chemoselectivity is the competition between the bromo and nitro groups as potential leaving groups. While halogens are typical leaving groups in SNAr, the nitro group can also be displaced, particularly when it is not in a strongly activating position. Studies on related 3-nitropyridines have shown that the nitro group can be selectively substituted by nucleophiles like thiols, even in the presence of a halogen at the C5 position. nih.gov The outcome is often dependent on the nature of the nucleophile and the reaction conditions.
The oxetanyloxy group at the C2 position also influences the regioselectivity. The C2 and C6 positions of the pyridine ring are the most electron-deficient and are often the primary sites for nucleophilic attack. wikipedia.org However, the bulky oxetanyloxy group at C2 may sterically hinder attack at this position, potentially directing nucleophiles to the C6 position (if a suitable leaving group were present) or favoring substitution at C5.
Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Nucleophile | Potential Reaction Site | Predicted Major Product | Rationale |
|---|---|---|---|
| Thiolates (e.g., RS⁻) | C3 or C5 | Substitution of the nitro group at C3 | Based on reactivity of similar 3-nitropyridines nih.gov |
| Amines (e.g., R₂NH) | C5 | Substitution of the bromo group at C5 | Bromine is a conventional leaving group in SNAr reactions |
| Alkoxides (e.g., RO⁻) | C5 | Substitution of the bromo group at C5 | Common SNAr pathway on halo-nitropyridines |
The strategic positioning of functional groups in derivatives of this compound could facilitate intramolecular cyclization reactions. For example, if the bromo group at C5 is substituted by a nucleophile containing a reactive functional group, this new side chain could potentially react with the nitro group at C3 or the oxetane ring.
One hypothetical pathway could involve the reduction of the nitro group to an amino group. The resulting 5-bromo-2-(oxetan-3-yloxy)pyridin-3-amine (B13073480) would possess a nucleophilic amino group ortho to the oxetanyloxy substituent. This arrangement could, under certain conditions, lead to an intramolecular cyclization involving the oxetane ring. For instance, acid-catalyzed ring-opening of the oxetane could be followed by trapping by the adjacent amino group to form a new fused heterocyclic system. Intramolecular cyclizations of substituted pyridines are known to be powerful methods for constructing novel heterocycles. arkat-usa.org
Another possibility for cascade reactions could be initiated by a nucleophilic attack on the pyridine ring, followed by a series of electronic rearrangements and further reactions. For instance, a reaction sequence could be designed where an initial SNAr reaction creates an intermediate that is primed for a subsequent intramolecular cyclization, a process seen in the synthesis of complex heterocyclic systems from nitrones and alkynes. nih.gov While specific examples for this exact substrate are not available, the principles of cascade reactions in related nitroaromatic and heterocyclic systems suggest such pathways are plausible. nih.govresearchgate.net
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
¹H NMR spectroscopy would be employed to identify the number and types of hydrogen atoms present in the molecule. The expected spectrum of 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine would show distinct signals for the protons on the pyridine (B92270) ring and the oxetane (B1205548) ring. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effects of the nitro group and the bromine atom. The coupling patterns (splitting of signals) would help to establish the connectivity between adjacent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the substituents, providing valuable data for confirming the substitution pattern.
Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization
While less common than ¹H and ¹³C NMR, ¹⁵N NMR could be used to directly probe the nitrogen atoms in the pyridine ring and the nitro group. The chemical shifts of the nitrogen nuclei would provide insight into their electronic environment, further confirming the presence and nature of the nitrogen-containing functional groups.
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the signals from ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques would be utilized. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of this compound with high precision. This data would allow for the calculation of the elemental composition, providing strong evidence for the molecular formula of the compound. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of This compound , MS/MS would provide critical information about the connectivity of the atoms within the molecule.
The process would begin with the ionization of the molecule, likely forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragmentation pattern would be characteristic of the compound's structure.
Expected Fragmentation Pathways:
Based on the structure of This compound , several key fragmentation pathways can be predicted. The ether linkage between the pyridine ring and the oxetane ring is a likely site for initial cleavage. The loss of the oxetane group would result in a significant fragment ion. Further fragmentation could involve the loss of the nitro group (NO₂) or the bromine atom. The fragmentation of the oxetane ring itself could also produce characteristic smaller ions.
A hypothetical data table of expected major fragment ions is presented below. The exact m/z values would depend on the isotopic composition of the atoms, particularly bromine (⁷⁹Br and ⁸¹Br).
| Precursor Ion [M+H]⁺ | Proposed Fragment Ion | Neutral Loss | Significance |
| m/z (calculated) | Ion corresponding to the bromonitropyridinol cation | C₃H₄O | Cleavage of the oxetane ring, confirming the ether linkage. |
| m/z (calculated) | Ion corresponding to the loss of the nitro group | NO₂ | Indicates the presence and location of the nitro substituent. |
| m/z (calculated) | Ion corresponding to the loss of the bromine atom | Br | Confirms the presence of bromine. |
| m/z (calculated) | Fragments from the oxetane ring | C₂H₄, CH₂O | Provides evidence for the oxetane substructure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.
For This compound , the IR and Raman spectra would exhibit characteristic bands for the pyridine ring, the nitro group, the ether linkage, and the oxetane ring.
Characteristic Vibrational Frequencies:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Pyridine Ring: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) would appear in the 1400-1600 cm⁻¹ region.
Ether Linkage (C-O-C): Asymmetric C-O-C stretching vibrations are typically strong in the IR spectrum and appear in the range of 1050-1250 cm⁻¹.
Oxetane Ring: The strained four-membered ring would have characteristic ring puckering and breathing vibrations, often found at lower frequencies. C-H stretching of the CH₂ groups in the oxetane ring would be observed in the 2850-3000 cm⁻¹ range.
C-Br Bond: The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, often between 500 and 600 cm⁻¹.
A table summarizing the expected key vibrational modes is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong | Medium |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1250 | Strong | Weak |
| Aliphatic C-H | Stretch (Oxetane) | 2850 - 3000 | Medium | Medium |
| C-Br | Stretch | 500 - 600 | Medium | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of This compound can be grown, this technique would provide a wealth of structural information.
The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also provide information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or halogen bonds.
Anticipated Structural Features:
Planarity of the Pyridine Ring: The pyridine ring is expected to be largely planar.
Orientation of the Nitro Group: The nitro group may be twisted out of the plane of the pyridine ring to some degree due to steric hindrance.
Conformation of the Oxetane Ring: The four-membered oxetane ring is not perfectly planar and adopts a puckered conformation. X-ray crystallography would determine the exact nature of this pucker.
Intermolecular Interactions: The presence of the nitro group and the bromine atom could lead to specific intermolecular interactions in the solid state, influencing the crystal packing. For instance, the bromine atom could participate in halogen bonding.
A hypothetical table of key crystallographic parameters that would be determined is shown below.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |
| Bond Lengths (e.g., C-N, C-O, C-Br) | Precise distances between bonded atoms. |
| Bond Angles (e.g., O-C-C, C-N-O) | Angles formed by three connected atoms. |
| Torsion Angles | Angles describing the conformation around a chemical bond. |
Computational and Theoretical Investigations
Spectroscopic Parameter Prediction and Validation
Theoretical prediction of spectroscopic parameters is a powerful tool in chemical analysis, allowing for the corroboration of experimental data and providing insights into molecular structure and electronic environments. However, specific studies detailing these predictions for 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine are absent from the current body of scientific literature.
Theoretical Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as Density Functional Theory (DFT), is a common practice in modern chemistry. These calculations can provide valuable information about the electronic structure and connectivity of atoms within a molecule. For related compounds like nitropyridine derivatives, DFT studies have been used to calculate properties such as heats of formation and nucleus-independent chemical shifts (NICS) to assess aromaticity. However, no specific theoretically predicted NMR data for this compound could be located.
To illustrate the type of data that would be generated in such a study, a hypothetical and generalized data table is presented below. Please note that these values are for illustrative purposes only and are not based on actual computational results for the specified compound.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 160.5 |
| C3 | - | 135.2 |
| C4 | 8.95 | 125.8 |
| C5 | - | 118.3 |
| C6 | 8.62 | 148.1 |
| Oxetane-C3' | 5.30 | 75.4 |
Note: This table is a fictional representation to demonstrate the format of such data and does not reflect real calculated values for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with its environment. Such simulations could reveal the preferred spatial arrangement of the oxetane (B1205548) ring relative to the pyridine (B92270) ring and how the molecule might interact with other molecules or a solvent. At present, there are no published MD simulation studies specifically focused on this compound.
Synthetic Applications and Advanced Material Precursors
Role as a Building Block in Complex Molecule Synthesis
The strategic placement of reactive sites on the pyridine (B92270) ring of 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine makes it an ideal starting material for the synthesis of more complex molecular structures. The bromine atom at the 5-position serves as a handle for cross-coupling reactions, while the nitro group at the 3-position can be readily transformed into an amino group, a key step in the formation of fused heterocyclic systems.
Construction of Pyridine-Fused Heterocycles
The synthesis of pyridine-fused heterocycles is of significant interest due to their prevalence in biologically active compounds and functional materials. The transformation of this compound into such systems typically involves the reduction of the nitro group to an amine, followed by an intramolecular or intermolecular cyclization reaction.
The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, with a variety of reagents capable of effecting this change, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂). For instance, the reduction of a related compound, 2-amino-5-bromo-3-nitropyridine, can be achieved using iron in an acidic ethanol-water mixture to yield 2,3-diamino-5-bromopyridine. orgsyn.org This diamino derivative can then undergo cyclization with appropriate reagents to form fused bicyclic systems.
A general strategy for constructing fused pyridines involves the initial reduction of the nitro group of a substituted nitropyridine to an amine. This amine can then react with a suitable partner to build the second ring. For example, 3-aminothieno[2,3-b]pyridines can be synthesized from 3-cyano-2(1H)-pyridinethiones through Thorpe-Ziegler cyclization. mdpi.com While direct examples with this compound are not extensively documented in publicly available literature, the chemical principles suggest its high potential as a precursor for analogous fused systems like furo[2,3-b]pyridines or thieno[2,3-b]pyridines after reduction of the nitro group and subsequent cyclization strategies. google.comrsc.org
The following table illustrates a representative reaction for the reduction of a similar nitro-pyridine derivative, which is a key first step in the synthesis of fused heterocycles.
| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |
| 2-Amino-5-bromo-3-nitropyridine | Fe, 95% EtOH, H₂O, conc. HCl, heat | 2,3-Diamino-5-bromopyridine | Not specified | orgsyn.org |
This transformation highlights the feasibility of converting the nitro group into a reactive amine, paving the way for subsequent cyclization reactions to form pyridine-fused heterocycles.
Incorporation into Advanced Chemical Scaffolds
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.com The functional groups on this compound allow for its incorporation into a variety of more complex and advanced chemical scaffolds. The bromine atom is particularly useful for forming carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. sigmaaldrich.com This reaction is instrumental in synthesizing complex molecules containing arylamine moieties, which are common in pharmaceuticals and organic electronic materials. The reactivity of bromopyridines in Buchwald-Hartwig aminations is well-documented, suggesting that this compound would be a suitable substrate for such transformations. nih.govnih.gov
The table below provides an example of a Suzuki cross-coupling reaction with a related bromopyridine derivative, illustrating the potential for incorporating the pyridine core into larger scaffolds.
| Aryl Halide | Boronic Acid/Ester | Catalyst and Conditions | Product | Yield (%) | Reference |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane:water, 90 °C, 18 h | N-[2-Methyl-5-phenylpyridin-3-yl]acetamide | 85 | mdpi.com |
Precursor for Functional Organic Materials
Functional organic materials with specific optoelectronic properties are at the forefront of materials science research. Pyridine-containing compounds are often used in the design of these materials due to their electronic properties and ability to coordinate with metals. mdpi.com The highly substituted nature of this compound makes it a potential precursor for such materials.
The combination of electron-donating (oxetan-3-yloxy) and electron-withdrawing (nitro) groups can lead to interesting photophysical properties. For instance, push-pull systems, where electron-donating and electron-withdrawing groups are present in a conjugated system, can exhibit properties like non-linear optical activity or serve as fluorescent probes. google.com The reactivity of the bromo and nitro groups allows for further functionalization to tune these properties. For example, the bromine atom can be replaced through various cross-coupling reactions to extend the conjugation of the system, a common strategy in the design of organic light-emitting diode (OLED) materials.
Development of New Synthetic Methodologies Utilizing this compound
The unique combination of functional groups in this compound also makes it a valuable substrate for the development of new synthetic methods.
Catalytic Applications in Organic Transformations
While the compound itself is not a catalyst, its derivatives can act as ligands for catalytic systems. The pyridine nitrogen and the oxygen atoms of the oxetane (B1205548) and ether functionalities could potentially coordinate with metal centers. More directly, the bromo and nitro groups allow for transformations that are part of catalytic cycles.
For example, palladium-catalyzed reactions are central to modern organic synthesis. The reactivity of the C-Br bond in this compound makes it a suitable substrate for a wide range of palladium-catalyzed cross-coupling reactions, thereby facilitating the development and optimization of these important transformations. nih.govmdpi.com
The following table shows a representative palladium-catalyzed amination reaction, a key transformation in many synthetic sequences.
| Aryl Halide | Amine | Catalyst and Conditions | Product | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ, Toluene (B28343), 80 °C, 4 h | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | nih.gov |
Reagent in Multi-step Organic Synthesis Sequences
The versatility of this compound makes it a valuable reagent in multi-step organic synthesis. Its functional groups can be manipulated sequentially to build up molecular complexity.
A typical synthetic sequence might involve an initial cross-coupling reaction at the bromine position, followed by reduction of the nitro group to an amine. This newly formed amine can then be used in a subsequent reaction, such as acylation or another coupling reaction, to further elaborate the molecule. For example, a Suzuki coupling to introduce an aryl group at the 5-position, followed by reduction of the nitro group, would yield a 5-aryl-3-aminopyridine derivative. This intermediate could then be used to synthesize a wide range of target molecules. The synthesis of various biologically active compounds often involves such multi-step sequences where substituted pyridines are key intermediates.
The synthesis of 5-bromo-2-methoxy-3-nitropyridine, a close analog, from 5-bromo-2-chloro-3-nitropyridine (B118568) demonstrates a key nucleophilic substitution step that is foundational in building such complex reagents. sigmaaldrich.com
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally complex and diverse small molecules, often inspired by natural products, from a common starting material. The inherent reactivity of this compound makes it an excellent substrate for DOS, enabling the generation of a wide array of derivatives with distinct three-dimensional shapes and functionalities.
Library Generation from the Compound
The generation of a chemical library from this compound can be strategically approached by leveraging the reactivity of its bromine and nitro substituents. The bromine atom is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.
One of the most powerful methods for this purpose is the Suzuki cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed reaction allows for the coupling of the parent compound with a diverse set of boronic acids or esters, introducing various aryl, heteroaryl, or alkyl groups. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it ideal for library synthesis. mdpi.com
| Reaction Type | Reagents and Conditions | Introduced Moiety | Potential Diversity |
| Suzuki Coupling | Aryl/Heteroaryl/Alkyl-B(OR)2, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) | Aryl, Heteroaryl, Alkyl | A vast array of commercially available boronic acids allows for extensive exploration of steric and electronic properties. |
| Sonogashira Coupling | Terminal Alkynes, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | Alkynyl | Introduction of linear, rigid linkers for further functionalization or to probe specific binding interactions. |
| Buchwald-Hartwig Amination | Amines (primary, secondary), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino | Access to a wide range of substituted anilines and other amino compounds, introducing hydrogen bond donors and acceptors. |
| Stille Coupling | Organostannanes (R-SnBu3), Pd catalyst | Various organic groups | Offers an alternative to Suzuki coupling with a different scope of compatible functional groups. |
The nitro group at the 3-position also serves as a key diversification point. It can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like iron in acetic acid. This newly formed amino group can then be subjected to a plethora of follow-up reactions to build further complexity.
| Initial Transformation | Follow-up Reaction | Reagents and Conditions | Resulting Moiety |
| Nitro Reduction to Amine | Amide Formation | Acyl chlorides, Carboxylic acids with coupling agents (e.g., HATU, HOBt) | Amides with diverse R-groups |
| Nitro Reduction to Amine | Sulfonamide Formation | Sulfonyl chlorides, Base (e.g., Pyridine) | Sulfonamides with various substituents |
| Nitro Reduction to Amine | Reductive Amination | Aldehydes or Ketones, Reducing agent (e.g., NaBH(OAc)3) | Secondary or tertiary amines |
| Nitro Reduction to Amine | Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas and thioureas |
Exploration of Functional Group Interconversions on the Scaffold
Functional group interconversions (FGIs) are fundamental to expanding the diversity of a chemical library beyond simple substituent changes. imperial.ac.uk For the this compound scaffold, a number of FGIs can be envisioned to further modify the core structure and its appended functionalities.
Following the initial diversification through cross-coupling reactions at the 5-position, the nitro group can be transformed into a variety of other functional groups. For instance, reduction to the amine, followed by diazotization and subsequent reaction with various nucleophiles (Sandmeyer reaction), can introduce functionalities such as cyano, hydroxyl, or different halides.
The oxetane ring, while generally stable, can also be a site for further modification. Under acidic conditions, the ether linkage could potentially be cleaved, revealing a 2-hydroxypyridine (B17775). This new functional group could then be re-alkylated with a different set of electrophiles, further expanding the library's diversity. However, the conditions for such a cleavage would need to be carefully optimized to avoid decomposition of the rest of the molecule.
A hypothetical reaction sequence illustrating the potential for functional group interconversion is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 | 5-Phenyl-3-nitro-2-(oxetan-3-yloxy)pyridine |
| 2 | Nitro Reduction | Fe, NH4Cl, EtOH/H2O | 5-Phenyl-2-(oxetan-3-yloxy)pyridin-3-amine |
| 3 | Amide Coupling | Benzoyl chloride, Pyridine | N-(5-Phenyl-2-(oxetan-3-yloxy)pyridin-3-yl)benzamide |
This multi-step approach, combining initial diversification with subsequent functional group interconversions, allows for the creation of a rich and diverse library of compounds from a single, highly functionalized starting material. Such libraries are invaluable for screening against a wide range of biological targets in the quest for new therapeutic agents.
Q & A
Q. Advanced Optimization
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of oxetan-3-ol, improving substitution efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) may accelerate coupling steps in related bromopyridine derivatives .
- Purification : HPLC or column chromatography is critical due to nitro group sensitivity; TLC monitoring ensures intermediate purity .
How does the nitro group’s position influence regioselectivity in further functionalization?
Mechanistic Analysis
The nitro group at the 3-position is a strong meta-director, guiding subsequent electrophilic substitutions (e.g., sulfonation, halogenation) to the 4- or 6-positions. Computational studies (DFT) suggest this is due to electron-withdrawing effects destabilizing ortho/para intermediates . For cross-coupling reactions (e.g., Suzuki), the bromine at 5-position remains reactive, while the nitro group may require protection to prevent side reactions .
What strategies mitigate side reactions during cross-coupling (e.g., Suzuki) with this compound?
Q. Advanced Reaction Design
- Ligand Selection : Bulky ligands (e.g., SPhos) prevent undesired β-hydride elimination in palladium-catalyzed couplings .
- Protection of Nitro Group : Temporary protection (e.g., silylation) reduces oxidative side reactions during harsh conditions .
- Solvent Optimization : Mixed solvents (toluene/EtOH) balance solubility and catalyst stability .
How does pH and temperature affect the stability of this compound?
Q. Stability Profiling
- Acidic Conditions : Protonation of the pyridine nitrogen increases nitro group reactivity, risking decomposition. Stability studies in HCl (0.1–1 M) show <10% degradation at 25°C over 24 hours .
- Basic Conditions : Hydrolysis of the oxetane ether occurs above pH 9, forming pyridinols.
- Thermal Stability : DSC analysis indicates decomposition onset at 180°C, making reflux reactions in high-boiling solvents (e.g., DMF) feasible but time-limited .
What biological activities are predicted for this compound based on structural analogs?
Q. Bioactivity Insights
- Antimicrobial Potential : Analogous bromopyridines with oxetane groups exhibit MIC values of 7.8 µg/mL against S. aureus .
- Kinase Inhibition : Docking studies suggest the nitro group interacts with ATP-binding pockets in kinases (e.g., EGFR), though experimental validation is pending .
- Cytotoxicity : Similar compounds show IC₅₀ values of 15–20 µM in HeLa cells, linked to ROS generation .
How can computational modeling predict binding modes with biological targets?
Q. Methodological Approach
- Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., PARP1), focusing on hydrogen bonding between the oxetane oxygen and catalytic residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates viable binding .
What analytical techniques resolve challenges in characterizing this compound?
Q. Characterization Protocols
- ¹H/¹³C NMR : The deshielded pyridine proton (δ 8.9–9.2 ppm) and oxetane protons (δ 4.5–5.0 ppm) confirm substitution patterns .
- HPLC-MS : ESI(+) mode detects [M+H]⁺ at m/z 302.99 (calculated 303.03); impurities <1% ensure synthetic fidelity .
- XRD : Single-crystal analysis reveals a dihedral angle of 85° between pyridine and oxetane rings, influencing steric interactions .
How do structure-activity relationship (SAR) studies guide derivative design?
Q. SAR Strategies
- Oxetane Modifications : Replacing oxetane with tetrahydrofuran reduces metabolic stability (t₁/₂ from 4 h to 1.5 h in liver microsomes) .
- Nitro Group Replacement : Substituting nitro with cyano maintains kinase inhibition but lowers cytotoxicity .
How can contradictory literature reports on bioactivity be reconciled?
Q. Critical Analysis Framework
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF7) or incubation times explain divergent IC₅₀ values .
- Replication Studies : Reproduce key findings using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Meta-Analysis : Pool data from 10+ studies to identify trends (e.g., nitro group essential for PARP1 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
